Octachlorostyrene

概要

説明

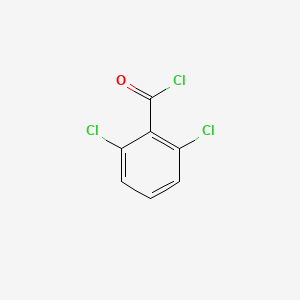

Octachlorostyrene is a halogenated aromatic compound with the chemical formula C8Cl8. It is a persistent organic pollutant known for its high stability and resistance to degradation. This compound is typically found as a byproduct in industrial processes involving chlorinated compounds, such as the production of magnesium, aluminum refining, and waste incineration .

作用機序

Target of Action

Octachlorostyrene (OCS) primarily targets the aryl hydrocarbon receptor (AhR) and the constitutive androstane receptor (CAR) . AhR regulates cytochrome P450 (CYP) 1A, UDP-glucuronosyltransferase (UGT), or sulfotransferase (SULT), which are key enzymes involved in drug metabolism . CAR is involved in the regulation of UGT and SULT genes by OCS .

Mode of Action

OCS interacts with its targets, leading to changes in the expression of certain enzymes. Specifically, OCS treatment increased the expression of CYP 1A1 and CYP1A2 mRNA and ethoxyresorfin O-deethylase activity only in wild-type mice . OCS treatment also increased the expression of UGT1A6 and SULT 1A1 mRNA and their associated enzyme activities .

Biochemical Pathways

The interaction of OCS with AhR and CAR affects several biochemical pathways. OCS may regulate CYP1A via AhR, whereas it controls UGT1A6 and SULT1A via CAR . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, influencing their toxicity and efficacy.

Pharmacokinetics

It is known that drug-metabolizing enzymes play an important role in the toxicity of ocs through metabolic activation or deactivation .

Result of Action

OCS has been found to reduce cell viability in a time- and dose-dependent manner . It induces damage in HepG2 cells via the apoptotic signaling pathway . OCS also increases intracellular free Ca2+ concentration, leads to an increase in mitochondrial transmembrane potential, and causes a decrease in ATP levels . These changes suggest that OCS is cytotoxic and can induce apoptosis, in which reactive oxygen species (ROS) and mitochondrial dysfunction play important roles .

Action Environment

OCS is a by-product of various industrial chemical processes such as PVC recycling activities, aluminum refining operations, and metal-chlorinated solvent degreasing operations . These materials are known to be highly toxic and when released to the environment are extremely persistent . The environmental persistence of OCS suggests that environmental factors could potentially influence its action, efficacy, and stability, although specific studies on this aspect are currently limited.

生化学分析

Biochemical Properties

Octachlorostyrene plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to induce the expression of cytochrome P450 enzymes, UDP-glucuronosyltransferase, and sulfotransferase via the aryl hydrocarbon receptor and constitutive androstane receptor . These interactions suggest that this compound can influence the metabolism of other compounds by altering enzyme activity.

Cellular Effects

This compound has been found to exert cytotoxic effects on various cell types. In human liver carcinoma (HepG2) cells, it reduces cell viability in a time- and dose-dependent manner . It induces oxidative stress, increases intracellular calcium levels, and disrupts mitochondrial function, leading to apoptosis . These effects indicate that this compound can significantly impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the aryl hydrocarbon receptor, leading to the induction of cytochrome P450 enzymes . This interaction results in the activation of oxidative stress pathways and mitochondrial dysfunction, contributing to its cytotoxic effects . Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in the apoptotic signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it can accumulate in tissues and induce toxic effects at low levels of exposure . Long-term exposure to this compound results in dose-dependent histological changes in the thyroid, kidneys, and liver . These findings suggest that this compound is stable and can exert long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, increased liver weights and hepatic microsomal enzyme induction were observed at doses as low as 5.0 ppm . Higher doses resulted in histological changes in the thyroid, kidneys, and liver, as well as elevated serum cholesterol levels . These findings indicate that this compound can produce toxic effects at low levels of exposure and accumulate in tissues.

Metabolic Pathways

This compound is involved in metabolic pathways regulated by the aryl hydrocarbon receptor and constitutive androstane receptor . It induces the expression of cytochrome P450 enzymes, UDP-glucuronosyltransferase, and sulfotransferase, which are involved in the metabolism of various compounds . These interactions suggest that this compound can influence metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It has been detected in various tissues, including the liver, adipose tissue, and kidneys . The distribution of this compound in environmental samples indicates its ability to bioaccumulate in aquatic and terrestrial organisms .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. Its interactions with cytochrome P450 enzymes and other metabolic enzymes suggest that it may localize to the endoplasmic reticulum and mitochondria . These interactions could influence its activity and function within specific cellular compartments.

準備方法

Synthetic Routes and Reaction Conditions: Octachlorostyrene is synthesized through the chlorination of styrene or other aromatic compounds. The process involves the reaction of styrene with chlorine gas under controlled conditions, leading to the substitution of hydrogen atoms with chlorine atoms on the aromatic ring .

Industrial Production Methods: In industrial settings, this compound is often produced unintentionally during processes such as the recycling of polyvinyl chloride (PVC), aluminum plasma etching, and the chlorination of titanium. These processes involve high temperatures and the presence of chlorine, which facilitate the formation of this compound as a byproduct .

化学反応の分析

Types of Reactions: Octachlorostyrene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form chlorinated benzoic acids and other oxidation products.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products Formed:

Oxidation: Chlorinated benzoic acids and other chlorinated aromatic compounds.

Reduction: Less chlorinated derivatives of this compound.

Substitution: Compounds with functional groups replacing chlorine atoms.

科学的研究の応用

Octachlorostyrene has several applications in scientific research:

Chemistry: It is used as a reference standard in environmental analysis to study the presence and effects of persistent organic pollutants.

Biology: Research on this compound’s toxicological effects on various organisms helps understand its impact on ecosystems.

Medicine: Studies on its effects on human health, particularly its potential carcinogenicity and toxicity, are crucial for public health assessments.

Industry: this compound is used in the development of specialized polymers and as a precursor in organic synthesis

類似化合物との比較

Hexachlorobenzene: Another chlorinated aromatic compound with similar persistence and bioaccumulative properties.

Polychlorinated Biphenyls (PCBs): A group of chlorinated compounds known for their environmental persistence and toxicity.

Dioxins and Furans: Chlorinated compounds with high toxicity and environmental persistence.

Uniqueness of Octachlorostyrene: this compound is unique due to its specific formation as a byproduct in industrial processes and its distinct chemical structure with eight chlorine atoms attached to a styrene backbone. This high degree of chlorination contributes to its stability and resistance to degradation, making it a significant environmental pollutant .

特性

IUPAC Name |

1,2,3,4,5-pentachloro-6-(1,2,2-trichloroethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl8/c9-2-1(4(11)8(15)16)3(10)6(13)7(14)5(2)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYUCCQRWINUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl8 | |

| Record name | OCTACHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021074 | |

| Record name | Octachlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octachlorostyrene (OCS) is a by-product of the normal industrial chemical processes such as PVC recycling activities, Aluminum refining operations, metal-chlorinated solvent degreasing operations and many others. These materials are known to be highly toxic and when released to the environment are extremely persistent., White solid; [MSDSonline] | |

| Record name | OCTACHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachlorostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000132 [mmHg] | |

| Record name | Octachlorostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29082-74-4, 62601-62-1 | |

| Record name | OCTACHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachlorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29082-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octachlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029082744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polychlorinated styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062601621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octachlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octachlorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACHLOROSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304368U4VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTACHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of OCS in the environment?

A1: OCS is primarily released into the environment through the production of other chlorinated compounds and as a byproduct of incineration and combustion processes involving chlorinated materials. [, , , ] Studies have identified its presence in industrial areas near chemical plants and in the emissions from aluminum foundries using hexachloroethane for degassing. [, , , ]

Q2: How persistent is OCS in the environment?

A2: OCS is considered a persistent organic pollutant due to its resistance to degradation in the environment. Studies have shown its presence in various environmental compartments, including water, sediment, soil, and biota, indicating its persistence and potential for bioaccumulation. [, , , , , ]

Q3: What is the molecular formula and weight of OCS?

A3: The molecular formula of OCS is C8Cl8, and its molecular weight is 403.7 g/mol. []

Q4: How is OCS detected and quantified in environmental and biological samples?

A4: OCS is typically analyzed using gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). These techniques allow for the separation and quantification of OCS from complex matrices like environmental samples and biological tissues. [, , , , , ]

Q5: Does OCS bioaccumulate in organisms?

A5: Yes, OCS has been shown to bioaccumulate in various organisms. Studies have reported its presence in fish from the Great Lakes and the North Atlantic, as well as in mussels, birds, and marine mammals. [, , , , , , , ] Its presence in polar bear plasma suggests its potential for long-range transport and biomagnification in food webs. []

Q6: What are the effects of OCS on the liver?

A6: Studies in rats have shown that OCS can induce liver hypertrophy, increase liver weight, and affect serum biochemical parameters, indicating potential liver toxicity. [, , ] In mice, OCS induced liver microsomal ethoxyphenoxazone deethylation, but to a lesser extent than hexachlorobenzene (HCB), suggesting a different potential for inducing certain cytochrome P450 enzymes. []

Q7: Does OCS affect drug-metabolizing enzymes?

A7: Yes, OCS has been shown to affect drug-metabolizing enzymes in rats and mice. [, , ] Studies have demonstrated its ability to induce cytochrome P450 enzymes, particularly those associated with phenobarbital-like induction, as well as UDP-glucuronosyltransferase and sulfotransferase. [, ] This induction is suggested to occur via both the aryl hydrocarbon receptor (AhR) and constitutive androstane receptor (CAR) pathways. []

Q8: What are the long-term health effects of OCS exposure?

A8: While information on the long-term health effects of OCS exposure in humans is limited, studies in animals suggest potential concerns. Subchronic exposure in rats revealed toxicological effects at low levels, including histological changes in the thyroid, kidneys, and liver, as well as hematological disturbances. []

Q9: Are there any known biomarkers for OCS exposure?

A9: While specific biomarkers for OCS exposure are not yet established, research using microarray techniques in medaka (Oryzias latipes) has identified genes that are upregulated or downregulated following exposure. [, ] These genes may serve as potential biomarkers for OCS exposure and warrant further investigation.

Q10: Are there any regulations regarding OCS?

A10: Although OCS is not specifically regulated in many countries, it falls under the category of persistent organic pollutants (POPs). The Stockholm Convention, an international treaty aimed at eliminating or restricting the production and use of POPs, may influence future regulations concerning OCS. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)